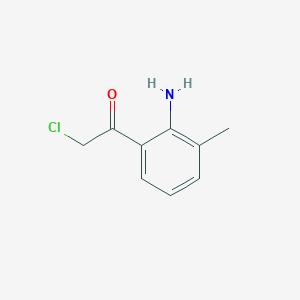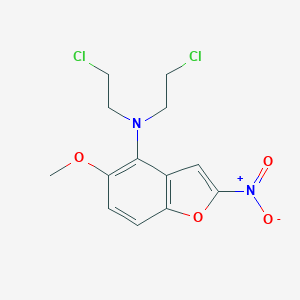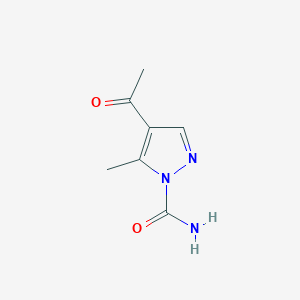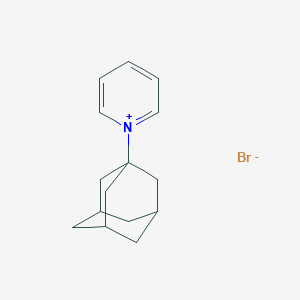
tert-Butyl acryloylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
t-Butyl N-acryloylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and an acryloyl group attached to the carbamate moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-butyl N-acryloylcarbamate typically involves the reaction of tert-butyl carbamate with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of t-butyl N-acryloylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions: t-Butyl N-acryloylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
t-Butyl N-acryloylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of t-butyl N-acryloylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The acryloyl group can undergo polymerization or other reactions, allowing for the synthesis of complex molecules. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
類似化合物との比較
tert-Butyl carbamate: Used as a protecting group for amines, similar to t-butyl N-acryloylcarbamate.
tert-Butyl N-allylcarbamate: Another carbamate with an allyl group instead of an acryloyl group.
tert-Butyl N-methacryloylcarbamate: Similar structure but with a methacryloyl group.
Uniqueness: t-Butyl N-acryloylcarbamate is unique due to the presence of the acryloyl group, which imparts specific reactivity and allows for polymerization reactions. This makes it particularly useful in the synthesis of polymers and advanced materials, distinguishing it from other carbamates.
特性
CAS番号 |
103223-89-8 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
tert-butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |
InChIキー |
ZLJZBJSVDATEGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
正規SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
同義語 |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)








